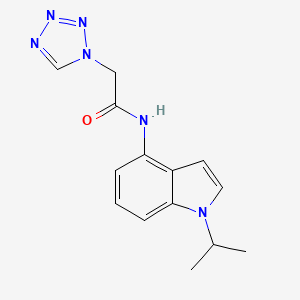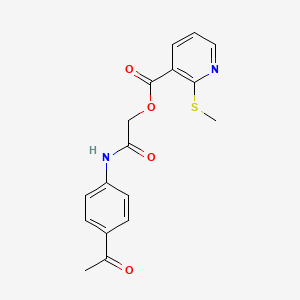![molecular formula C15H17ClN4O2S B13366009 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B13366009.png)
4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Vorbereitungsmethoden
The synthesis of 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenylpiperazine with a pyridinesulfonamide derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) . Industrial production methods may vary, but they generally follow similar multi-step protocols to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon (Pd/C), and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide involves its interaction with specific molecular targets in the central nervous system. It acts as a ligand for certain receptors, modulating their activity and influencing neurotransmitter release. The pathways involved include the serotonin and dopamine systems, which play crucial roles in mood regulation and cognitive functions .
Vergleich Mit ähnlichen Verbindungen
4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its use in the synthesis of antidepressant drugs.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often found in combination with other psychoactive substances.
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A selective serotonin receptor antagonist
Eigenschaften
Molekularformel |
C15H17ClN4O2S |
|---|---|
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C15H17ClN4O2S/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)14-4-5-18-11-15(14)23(17,21)22/h1-5,10-11H,6-9H2,(H2,17,21,22) |
InChI-Schlüssel |
RKJZIYMDZSPVAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


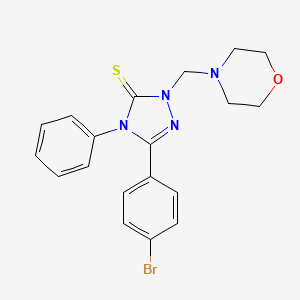
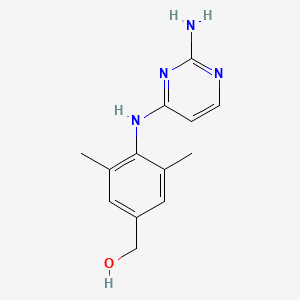
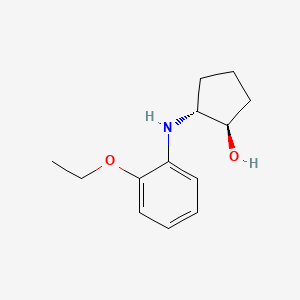

![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
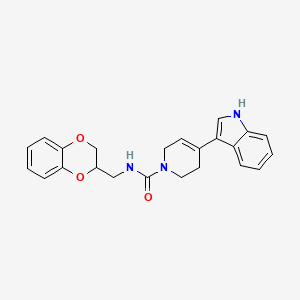
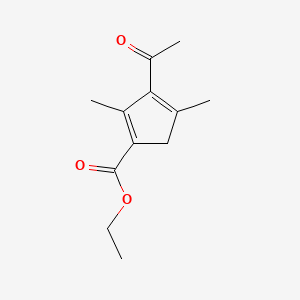

![1-{[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13365977.png)
![N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13365984.png)
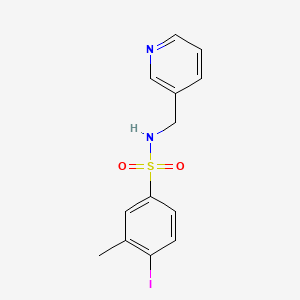
![1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone](/img/structure/B13365990.png)
